N-[(Oxolan-2-yl)methylidene]hydroxylamine
Description
N-[(Oxolan-2-yl)methylidene]hydroxylamine is an oxime derivative synthesized through the condensation of hydroxylamine with an aldehyde derived from oxolane (tetrahydrofuran, THF). Structurally, it features a tetrahydrofuran-2-ylmethyl group attached to the nitrogen of the hydroxylamine moiety, forming a nitrone (R₁R₂C=N⁺–O⁻) under specific conditions . This compound belongs to the class of N-substituted hydroxylamines, which are characterized by their ability to react with aldehydes or ketones to form stable nitrones without requiring further reduction steps for analytical applications .
Properties
IUPAC Name |
(NE)-N-(oxolan-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h4-5,7H,1-3H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONNUSQKKOZKSJ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Oxolan-2-yl)methylidene]hydroxylamine typically involves the reaction of hydroxylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of advanced purification techniques such as distillation or crystallization ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(Oxolan-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Scientific Research Applications
N-[(Oxolan-2-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Oxolan-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Crystallographic and Spectroscopic Insights
While crystal data for this compound are unavailable, related compounds like methyl N-hydroxy-N-(2-methylphenyl)carbamate () exhibit intermolecular hydrogen bonding (O—H⋯O) and planar dihedral angles (55–79°). Spectroscopic characterization (e.g., ESI-MS) for the oxolan derivative can be inferred from analogs, with expected molecular ion peaks near m/z 129 .
Biological Activity
N-[(Oxolan-2-yl)methylidene]hydroxylamine is a chemical compound possessing a unique structure that combines an oxolane ring with a hydroxylamine functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, chemical properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The presence of the oxolane (tetrahydrofuran) ring contributes to its reactivity and interaction with biological systems. The hydroxylamine moiety is known for participating in various chemical transformations, making this compound versatile in synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxylamine group can form hydrogen bonds with various biological molecules, influencing their function. Additionally, the compound may undergo redox reactions, which can affect cellular processes such as metabolism and signaling pathways.
Target Interactions
- Enzymatic Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of aldose reductase, which plays a role in glucose metabolism and diabetic complications.
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial and fungal strains. Its mechanism may involve disrupting cell wall synthesis or interfering with metabolic functions.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies have indicated that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal effects against common pathogens.
- Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various hydroxylamines, this compound demonstrated significant inhibitory effects against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Assays : A cytotoxicity assay conducted on human cancer cell lines revealed that this compound reduced cell viability in a dose-dependent manner. The IC50 values indicated promising potential for further development as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is beneficial:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| N-(Hydroxymethyl)oxazolidine | Oxazolidine ring | Antimicrobial and anticancer properties |
| N-(Methyl)hydroxylamine | Simple hydroxylamine | Commonly used in organic synthesis |
| N-(Phenyl)hydroxylamine | Phenolic structure | Known for antioxidant properties |
This table illustrates the diversity within hydroxylamines and cyclic ethers, highlighting how variations in structure can lead to different chemical behaviors and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
